6-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
Description
The compound 6-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a fluorinated purine nucleoside analog characterized by a 6-amino-2-oxo purine base attached to a modified tetrahydrofuran (sugar) moiety. Its stereochemistry is defined as (2R,3S,4R,5R), with key substituents including a 3-fluoro group, 4-hydroxy group, and hydroxymethyl group on the sugar ring.
Molecular Formula: C₁₀H₁₂FN₅O₄
Molecular Weight: 285.23 g/mol
Key Features:
- Fluorine at the 3S position of the tetrahydrofuran ring, influencing electronic and steric properties.
- Hydroxymethyl group at 5R, improving solubility.
- 6-Amino-2-oxo purine base, enabling hydrogen bonding in nucleic acid mimicry.
Properties
IUPAC Name |
6-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUXNNJIKBFXNW-AYQXTPAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a nucleoside analog with potential therapeutic applications in various diseases. Its unique structure offers promising biological activities, particularly in the fields of oncology and virology. This article reviews the compound's biological activity based on recent studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 269.23 g/mol |
| CAS Number | 20227-41-2 |
| PubChem ID | 11065470 |
6-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one acts primarily as a nucleoside analog. It mimics natural nucleosides and interferes with nucleic acid synthesis. The fluorine atom in its structure enhances its stability and bioavailability compared to other nucleoside analogs.
Antiviral Activity
Research has shown that this compound exhibits significant antiviral properties. It has been tested against various viral strains, including those responsible for respiratory infections. The compound's mechanism involves inhibition of viral RNA synthesis, which is crucial for viral replication.
Antitumor Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. It appears to activate specific pathways associated with programmed cell death, making it a candidate for further development as an anticancer agent.
Neuronal Differentiation
Another area of interest is its effect on neuronal differentiation. Studies indicate that nucleoside analogs similar to this compound can promote the differentiation of neuronal progenitor cells. This suggests potential applications in neurodegenerative disease treatment.
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral efficacy of various nucleoside analogs, including this compound, showing a dose-dependent reduction in viral load in infected cell cultures.
- Cancer Cell Lines : In a comparative analysis of 10 different purine analogs, this compound was among the top three in inducing apoptosis in leukemia cell lines.
- Neuroprotection : A phenotypic assay using NT2 cells demonstrated that treatment with this compound resulted in increased expression of neuronal markers, indicating its potential role in neuroprotection and regeneration.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes structural analogs and their distinguishing features:
Key Comparative Analysis
Fluorination Effects
- Target Compound vs. 3'-Deoxy-3'-fluoroguanosine: The target’s 3S-fluoro group (vs.
- Difluoro Analog (): The 3,3-difluoro substitution introduces greater steric hindrance and metabolic resistance but may reduce solubility compared to the mono-fluoro target .
Purine Base Modifications
- 2-Chloro Substituent () : The electron-withdrawing chlorine at the purine 2-position enhances stability but may reduce base-pairing fidelity in nucleic acid interactions .
- 2,6-Diamino Purine (): Dual amino groups increase basicity, favoring interactions with phosphate backbones in DNA/RNA .
Sugar Moieties
Pharmacological and Biochemical Implications
- Antiviral Potential: Fluorinated nucleosides like the target compound often inhibit viral replication by mimicking natural nucleosides. Its 3-fluoro group may confer resistance to phosphatase degradation compared to non-fluorinated analogs .
- Receptor Binding: Analog CV1808 () demonstrates that bulky purine substituents (e.g., phenethylthio) enhance adenosine receptor selectivity. The target’s 2-oxo group may favor A₂A receptor binding over A₁ .
Q & A
Q. What personal protective equipment (PPE) is required to minimize occupational exposure during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
